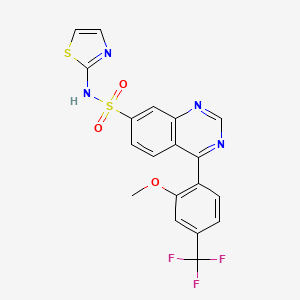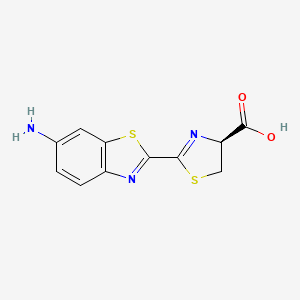
Aminoluciferin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aminoluciferin is a molecule that is widely used in bioluminescence imaging (BLI) as a reporter gene in assays to study gene expression, gene delivery, and more . It is used in the luciferin-luciferase system, which is an indispensable method for the noninvasive visualization of cell populations and biochemical events in living animals .
Synthesis Analysis
The synthesis of this compound involves a design concept for functional bioluminogenic substrates based on the this compound (AL) scaffold . A convenient, high-yield method for synthesizing N-alkylated ALs has been developed .Molecular Structure Analysis
The molecular formula of this compound is C11H9N3O2S2 . The molecular weight is 279.3 g/mol . The exact mass and monoisotopic mass are 279.01361889 g/mol .Chemical Reactions Analysis
In the chemical reaction of firefly/click beetle bioluminescence, d-luciferin is adenylated by luciferase using adenosine triphosphate (ATP) followed by reaction with molecular oxygen to generate a high-energy dioxetane intermediate .Physical And Chemical Properties Analysis
This compound has a molecular weight of 279.3 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 7 . It has a Rotatable Bond Count of 2 . The Topological Polar Surface Area is 142 Ų .Wissenschaftliche Forschungsanwendungen
Biolumineszenz
Aminoluciferin ist ein Schlüsselelement in der Biolumineszenz, einem natürlichen Phänomen, bei dem lebende Organismen Licht erzeugen {svg_1}. Das Licht wird erzeugt, wenn ein Enzym, bekannt als Luciferase, die Oxidation eines niedermolekularen Substrats, bekannt als Luciferin, katalysiert {svg_2}. Dieses Merkmal hat sich unabhängig voneinander Dutzende Male entwickelt, wobei die aktuellen Schätzungen, basierend auf der biochemischen Vielfalt in Biolumineszenzsystemen, zwischen 40 und 100 liegen {svg_3}.
Biosynthesewege
This compound spielt eine entscheidende Rolle in biosynthetischen Wegen. Eine Reihe neuerer Veröffentlichungen hat den partiellen D-Luciferin-Biosyntheseweg aufgezeigt, indem stabilen Isotop-markierten Verbindungen in die adulte Laterne des Glühwürmchens Aquatica lateralis eingearbeitet wurden {svg_4}.
Gen-Assays
Die Biolumineszenzreaktion, die this compound beinhaltet, wird routinemäßig für Gen-Assays verwendet {svg_5}. Diese Anwendung ermöglicht es Forschern, die Genexpression und andere genetische Phänomene zu überwachen.
Nachweis von Protein-Protein-Interaktionen
This compound wird beim Nachweis von Protein-Protein-Interaktionen eingesetzt {svg_6}. Dies ist besonders nützlich bei der Untersuchung zellulärer Prozesse und dem Verständnis von Krankheiten auf molekularer Ebene.
Hochdurchsatz-Screening (HTS) in der Medikamentenentwicklung
This compound wird im Hochdurchsatz-Screening (HTS) in der Medikamentenentwicklung eingesetzt {svg_7}. HTS ist eine Methode, die in der wissenschaftlichen Forschung verwendet wird, um die biologische oder biochemische Aktivität einer großen Anzahl von arzneimittelähnlichen Verbindungen schnell zu testen.
Biolumineszenz-induzierte Photo-Entkapselung von kleinen Molekülen
Eine der neueren Anwendungen der Biolumineszenz in der Biomedizin umfasst die Biolumineszenz-induzierte Photo-Entkapselung von kleinen Molekülen {svg_8}. Diese Technik ermöglicht die kontrollierte Freisetzung von bioaktiven Molekülen als Reaktion auf Licht, was bei gezielten Medikamenten-Delivery-Systemen nützlich sein kann.
Wirkmechanismus
Target of Action
Aminoluciferin primarily targets the enzyme firefly luciferase . This enzyme is responsible for catalyzing the oxidation of luciferin, a small organic molecule, in the presence of molecular oxygen . This compound, being an analog of luciferin, can also be recognized and acted upon by this enzyme . Another significant target of this compound is tyrosinase , a copper-containing enzyme that serves as an important biomarker in melanoma and is related to hyperpigmentation of the skin, melasma, age spots, and albinism .
Mode of Action
This compound interacts with its targets, primarily firefly luciferase, in a similar manner to D-luciferin . The enzyme luciferase catalyzes the adenylation and oxidation of this compound, similar to D-luciferin, to chemically generate visible light . This light-emitting reaction is a key part of bioluminescence, a phenomenon involving light emission by live organisms .
Biochemical Pathways
The biochemical pathway of this compound involves the oxidation of the compound by the enzyme luciferase in the presence of molecular oxygen . This reaction results in the production of light, a characteristic feature of bioluminescence . The exact biochemical pathway leading to light emission has been fully elucidated only for a few bioluminescence systems, and the pathway for this compound is likely to be similar .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, can influence its bioavailability and efficacy . Differences in substrate affinity, lipophilicity, and functionality are anticipated to affect the pharmacokinetics of this compound in vivo . .
Result of Action
The primary result of this compound’s action is the generation of light, which is used in biological assays and imaging . The use of this compound can extend the scope of this light-emitting reaction, potentially increasing near-infrared photon flux over that of D-luciferin in live luciferase-expressing cells . This makes this compound a valuable tool in bioluminescent imaging, allowing for the detection of various biological processes in real-time .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of molecular oxygen is crucial for the oxidation of this compound, a key step in the light-emitting reaction . Additionally, the intracellular environment can impact the accessibility of this compound to luciferase, thereby affecting the overall performance of bioluminescence imaging . .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4S)-2-(6-amino-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2S2/c12-5-1-2-6-8(3-5)18-10(13-6)9-14-7(4-17-9)11(15)16/h1-3,7H,4,12H2,(H,15,16)/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSJKXOOBAVPKR-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(S1)C2=NC3=C(S2)C=C(C=C3)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does aminoluciferin interact with firefly luciferase to produce bioluminescence?
A1: this compound acts as a substrate for firefly luciferase. In the presence of ATP, magnesium ions, and oxygen, luciferase catalyzes the oxidation of AL to oxyluciferin. This reaction generates a photon of light, leading to the observed bioluminescence. []
Q2: What is the role of ATP in the luciferase-catalyzed reaction with this compound?
A2: ATP provides the energy required for the luciferase-catalyzed reaction. It participates in the activation of AL, forming luciferyl adenylate, an intermediate crucial for the subsequent oxidation step. []
Q3: What are the downstream effects of this compound cleavage in bioluminescent assays?
A3: In coupled bioluminescent assays, AL is often conjugated to a molecule of interest through a specific peptide sequence. Cleavage of this peptide by a target enzyme releases free AL. This free AL is then available to react with luciferase, generating a luminescent signal proportional to the enzyme activity. [, , ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of AL is C11H10N2O3S, and its molecular weight is 250.27 g/mol. []
Q5: Are there any spectroscopic data available for this compound?
A5: Yes, AL exhibits characteristic spectroscopic properties. It displays solvatochromism, meaning its fluorescence emission wavelength varies depending on the solvent polarity. Additionally, its fluorescence is sensitive to pH and water concentration. [, ]
Q6: How does the performance of this compound compare to D-luciferin in in vivo imaging?
A6: While both are substrates for firefly luciferase, AL derivatives, particularly those with modifications at the 6'-amino position, can exhibit superior properties in vivo. These modifications can enhance intracellular accumulation, prolong circulation time, and lead to brighter and more sustained bioluminescent signals compared to D-luciferin. [, ]
Q7: Can you explain the "split luciferin" concept and its applications using this compound?
A7: The "split luciferin" approach utilizes the reaction between D-cysteine and a 2-cyanobenzothiazole derivative to generate AL in situ. This reaction can be employed for real-time, non-invasive imaging of enzyme activity in vivo. For example, caspase-dependent cleavage of a peptide conjugated to D-cysteine can release free D-cysteine, allowing it to react with a CBT derivative and generate AL, which is then detected by bioluminescence. [, ]
Q8: How can this compound be used to study protease activity?
A8: AL can be conjugated to a specific peptide sequence recognized by the target protease. When the protease cleaves the peptide, it releases free AL, which generates a bioluminescent signal upon reaction with luciferase. The intensity of the signal correlates with the level of protease activity. This approach has been used to study various proteases, including caspases, furin, and legumain. [, , , ]
Q9: How do structural modifications of this compound at the 6'-amino position influence its bioluminescent properties?
A9: Modifications at the 6'-amino position, such as N-alkylation, can significantly impact AL's bioluminescence properties. These changes can alter the emission wavelength, enhance substrate affinity for luciferase, and modify the pharmacokinetic profile of the molecule. For example, N-cycloalkylaminoluciferins (cyaLucs) showed enhanced bioluminescent signals in vitro and in vivo compared to D-luciferin and unmodified AL. [, , ]
Q10: Are there any this compound derivatives that emit near-infrared light?
A10: Yes, conjugation of AL with near-infrared (NIR) fluorescent dyes like Cy5 can create derivatives that emit light in the NIR region. These derivatives are valuable for in vivo imaging as NIR light penetrates deeper into tissues. []
Q11: What cell-based assays utilize this compound for bioluminescence imaging?
A12: AL and its derivatives are widely employed in cell-based assays to monitor various cellular processes, including apoptosis, enzyme activity, and protein interactions. For example, AL conjugated to caspase-specific substrates can be used to detect and quantify caspase activation during apoptosis. [, , , ]
Q12: Can this compound-based probes be used to image enzyme activity in living animals?
A13: Yes, AL-based probes have been successfully used for real-time, non-invasive imaging of enzyme activity in vivo. For instance, probes targeting furin and tyrosinase have enabled the visualization of these enzymes in tumor models. [, ]
Q13: What analytical methods are commonly used to characterize and quantify this compound and its derivatives?
A13: Various techniques are employed for the characterization and quantification of AL and its derivatives, including:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

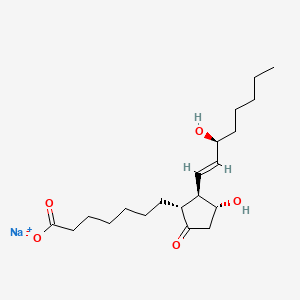




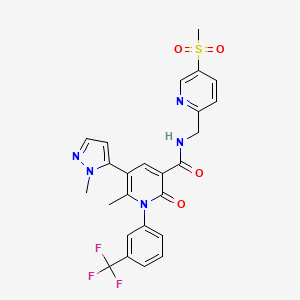

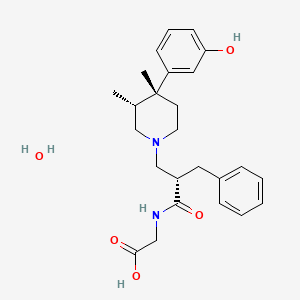
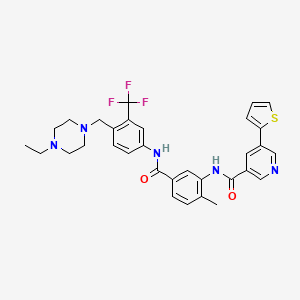
![1-[2-methoxy-4-[2-(trifluoromethyl)phenyl]phenyl]-2-oxo-N-pyrimidin-2-ylquinoline-6-sulfonamide](/img/structure/B605360.png)
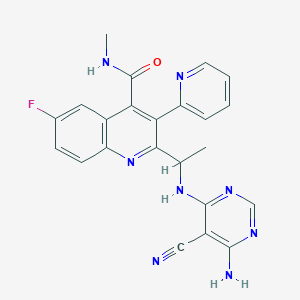
![3,5-Bis-[benzylidene-4-boronic acid]-1-methylpiperidin-4-one](/img/structure/B605364.png)
![(S)-3-Cyclopropyl-3-(3-((2-(5,5-dimethylcyclopent-1-en-1-yl)-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-4-yl)methoxy)phenyl)propanoic acid](/img/structure/B605367.png)
